

# Thermodynamic Properties of Arsenic Acid Solutions: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Arsenic acid

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This technical guide provides a comprehensive overview of the thermodynamic properties of **arsenic acid** ( $\text{H}_3\text{AsO}_4$ ) solutions. The following sections detail key thermodynamic parameters, the experimental methodologies used to determine these properties, and a logical workflow for their characterization. All quantitative data has been summarized in structured tables for comparative analysis.

## Quantitative Thermodynamic Data

The thermodynamic properties of **arsenic acid** solutions are crucial for understanding its behavior in various chemical and biological systems. Key parameters include the Gibbs free energy of formation ( $\Delta G^\circ_f$ ), standard molar enthalpy of formation ( $\Delta H^\circ_f$ ), standard molar entropy ( $S^\circ$ ), heat capacity ( $C_p$ ), and dissociation constants ( $K_a$ ).

## Standard Thermodynamic Properties of Arsenic Acid

The following table summarizes the standard thermodynamic properties for aqueous **arsenic acid** at 25 °C (298.15 K) and 1 bar.

Thermodynamic Property	Value	Units
Gibbs Free Energy of Formation ( $\Delta G^\circ_f$ )	$-766.42 \pm 0.35$	$\text{kJ mol}^{-1}$
Standard Molar Enthalpy of Formation ( $\Delta H^\circ_f$ )	-904.6	$\text{kJ mol}^{-1}$
Standard Molar Entropy ( $S^\circ$ )	189	$\text{J K}^{-1} \text{mol}^{-1}$

## Dissociation Constants and Associated Thermodynamic Properties

**Arsenic acid** is a triprotic acid, dissociating in three successive steps. The equilibrium constants ( $K_a$ ) and the associated changes in enthalpy ( $\Delta H^\circ$ ), entropy ( $\Delta S^\circ$ ), and Gibbs free energy ( $\Delta G^\circ$ ) for each dissociation step at 25 °C are presented below.

Dissociation Reaction	pKa	$K_a$	$\Delta G^\circ$ (kJ mol <sup>-1</sup> )	$\Delta H^\circ$ (kJ mol <sup>-1</sup> )	$\Delta S^\circ$ (J K <sup>-1</sup> mol <sup>-1</sup> )
$\text{H}_3\text{AsO}_4 \rightleftharpoons \text{H}_2\text{AsO}_4^- + \text{H}^+$	2.19	$6.46 \times 10^{-3}$	12.5	-5.4	-60
$\text{H}_2\text{AsO}_4^- \rightleftharpoons \text{HAsO}_4^{2-} + \text{H}^+$	6.94	$1.15 \times 10^{-7}$	39.6	3.5	-121
$\text{HAsO}_4^{2-} \rightleftharpoons \text{AsO}_4^{3-} + \text{H}^+$	11.5	$3.16 \times 10^{-12}$	65.6	17.6	-161

## Heat Capacity of Arsenic Acid Solutions

The heat capacity of aqueous **arsenic acid** solutions varies with concentration. The standard partial molal heat capacity ( $C_p^\circ$ ) of the neutral aqueous species  $\text{AsO}(\text{OH})_3$  has been determined from measurements at elevated temperatures and pressures.

Species	Standard Partial Molal Heat Capacity (Cp°) (J K <sup>-1</sup> mol <sup>-1</sup> )
AsO(OH) <sub>3</sub> (aq)	-3.8

## Activity Coefficients

The activity coefficients of **arsenic acid** and its conjugate bases are essential for accurate thermodynamic calculations in solutions of varying ionic strength. These coefficients can be determined experimentally using methods such as potentiometry with ion-selective electrodes. [1] Due to the complexity and dependence on the specific ionic medium, a comprehensive table of activity coefficients is extensive. Researchers are advised to consult specialized databases and literature for specific applications.[1]

## Experimental Protocols

The determination of the thermodynamic properties of **arsenic acid** solutions relies on a suite of precise experimental techniques. The following sections provide detailed methodologies for key experiments.

### Potentiometric Titration for Dissociation Constant (Ka) Determination

Objective: To determine the acid dissociation constants (pKa) of **arsenic acid** by monitoring pH changes during titration with a strong base.

Materials and Equipment:

- pH meter with a glass electrode and a reference electrode (e.g., Ag/AgCl)
- Calibrated burette
- Magnetic stirrer and stir bar
- Thermostated reaction vessel
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

- **Arsenic acid** solution of known concentration
- Buffer solutions for pH meter calibration (pH 4, 7, and 10)

Procedure:

- Calibration: Calibrate the pH meter using the standard buffer solutions at the desired experimental temperature.
- Sample Preparation: Pipette a known volume of the **arsenic acid** solution into the thermostated reaction vessel. Dilute with deionized water if necessary.
- Titration Setup: Place the reaction vessel on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution.
- Titration: Begin stirring the solution and record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).
- Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue the titration well past the expected equivalence points.
- Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values can be determined from the pH at the half-equivalence points. For more accurate results, a derivative plot ( $\Delta\text{pH}/\Delta V$  vs.  $V$ ) can be used to precisely locate the equivalence points.

## Solution Calorimetry for Enthalpy of Dissociation ( $\Delta H^\circ$ ) Determination

Objective: To measure the heat change associated with the dissociation of **arsenic acid** to determine the enthalpy of dissociation.

Materials and Equipment:

- Isothermal titration calorimeter (ITC) or a solution calorimeter
- Micro-syringe or injection system

- Thermostated sample cell and reference cell
- **Arsenic acid** solution
- Buffer solution corresponding to the pKa of interest

Procedure:

- Instrument Setup: Equilibrate the calorimeter to the desired temperature.
- Sample Loading: Fill the sample cell with the buffer solution and the injection syringe with the **arsenic acid** solution of known concentration.
- Titration: Inject small, precise aliquots of the **arsenic acid** solution into the buffer solution in the sample cell.
- Heat Measurement: The calorimeter measures the heat evolved or absorbed during the reaction (neutralization and dilution).
- Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change for each injection. By fitting the data to a suitable binding model, the enthalpy of dissociation ( $\Delta H^\circ$ ) can be determined.

## Electrochemical Cell for Gibbs Free Energy ( $\Delta G^\circ$ ) Determination

Objective: To determine the Gibbs free energy of a redox reaction involving **arsenic acid**, from which the standard Gibbs free energy of formation can be calculated.

Materials and Equipment:

- High-impedance voltmeter or potentiometer
- Electrochemical cell with two half-cells connected by a salt bridge
- Platinum electrodes
- Reference electrode (e.g., Standard Hydrogen Electrode or Saturated Calomel Electrode)

- Solutions containing the redox couple of interest (e.g.,  $\text{H}_3\text{AsO}_4/\text{H}_3\text{AsO}_3$ ) at known concentrations and pH.

Procedure:

- Cell Assembly: Assemble the electrochemical cell with the appropriate half-cell solutions and electrodes. Ensure the salt bridge provides ionic contact.
- Temperature Control: Place the cell in a constant temperature bath to maintain the desired experimental temperature.
- Potential Measurement: Measure the electromotive force (EMF) or cell potential ( $E_{\text{cell}}$ ) between the two electrodes using the high-impedance voltmeter.
- Data Analysis: The standard Gibbs free energy change ( $\Delta G^\circ$ ) for the cell reaction is calculated using the Nernst equation and the measured cell potential:  $\Delta G^\circ = -nFE^\circ_{\text{cell}}$  where 'n' is the number of moles of electrons transferred in the reaction, 'F' is the Faraday constant, and  $E^\circ_{\text{cell}}$  is the standard cell potential.

## Differential Scanning Calorimetry (DSC) for Heat Capacity ( $C_p$ ) Determination

Objective: To measure the heat capacity of an **arsenic acid** solution.

Materials and Equipment:

- Differential Scanning Calorimeter (DSC)
- Hermetically sealed sample pans (e.g., aluminum)
- Microbalance
- Reference material with a known heat capacity (e.g., sapphire)

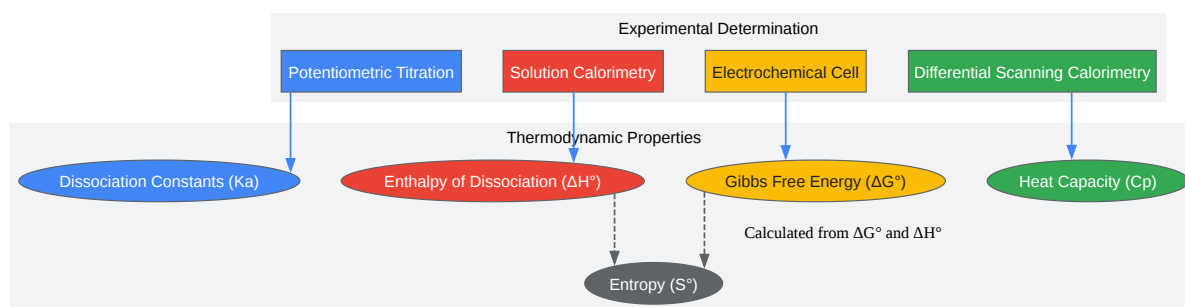
Procedure:

- Sample Preparation: Accurately weigh a small amount of the **arsenic acid** solution into a sample pan and seal it hermetically.

- **Baseline Scan:** Perform a DSC scan with an empty sample pan and an empty reference pan to obtain a baseline.
- **Reference Scan:** Perform a DSC scan with the sapphire reference material in the sample pan.
- **Sample Scan:** Perform a DSC scan with the **arsenic acid** solution sample under the same conditions as the baseline and reference scans (i.e., same heating rate and gas atmosphere).
- **Data Analysis:** The heat flow data from the three scans are used to calculate the heat capacity of the sample as a function of temperature using the following equation: 
$$C_p(\text{sample}) = (\text{Heat Flow}(\text{sample}) - \text{Heat Flow}(\text{baseline})) / (\text{Heating Rate}) * (\text{Mass}(\text{reference}) / \text{Mass}(\text{sample})) * C_p(\text{reference})$$

## Signaling Pathways and Experimental Workflows

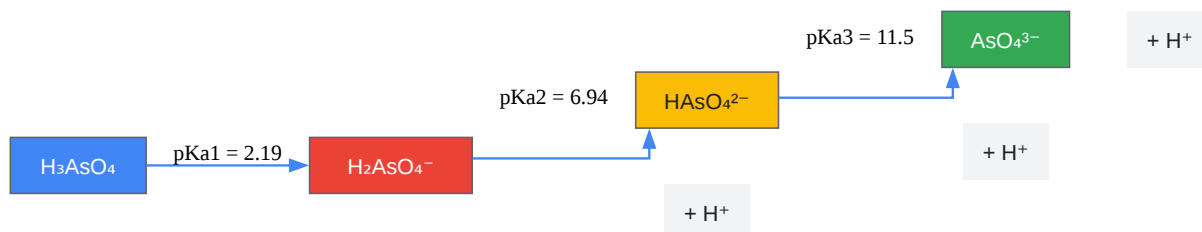
The following diagrams illustrate the logical relationships and workflows involved in the characterization of the thermodynamic properties of **arsenic acid** solutions.



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Caption: Workflow for determining thermodynamic properties of **arsenic acid**.

The following diagram illustrates the dissociation pathway of **arsenic acid**.



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
Caption: Dissociation pathway of **arsenic acid**.

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## References

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